molecular formula C11H17NO6 B7988880 cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid CAS No. 441298-21-1

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid

Cat. No.: B7988880
CAS No.: 441298-21-1
M. Wt: 259.26 g/mol
InChI Key: CEWHNBGJGPXFED-KNVOCYPGSA-N
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Description

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid (CAS: 441298-21-1) is a chiral bicyclic compound with the molecular formula C₁₁H₁₇NO₆ and a molecular weight of 259.26 g/mol. Structurally, it features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted with two carboxylic acid groups at the 3- and 4-positions in a cis configuration. The secondary amine group on the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, enhancing its stability during synthetic processes .

This compound is exclusively designated for research applications, with stringent storage protocols:

  • Short-term storage at 2–8°C (avoiding freeze-thaw cycles).
  • Long-term storage at -80°C (6-month stability) or -20°C (1-month stability).
    It is typically supplied as a 10 mM solution in organic solvents (e.g., DMSO), requiring gentle heating (37°C) and sonication to improve solubility . With a purity exceeding 98%, it serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and chiral ligand design, though its explicit applications remain undercharacterized in the provided literature.

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHNBGJGPXFED-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167443
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-1,3,4-pyrrolidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441298-21-1
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-1,3,4-pyrrolidinetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441298-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) (3R,4S)-1,3,4-pyrrolidinetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemoenzymatic Resolution of Diesters

A chemoenzymatic approach described in Tetrahedron: Asymmetry (2003) resolves racemic diesters into enantiomerically pure monoesters, which are hydrolyzed to the target dicarboxylic acid.

Step 1: Diester Synthesis
A cis,trans-mixture of dimethyl pyrrolidine-3,4-dicarboxylate is synthesized via esterification of the dicarboxylic acid with methanol.

Step 2: Enzymatic Hydrolysis

  • Lipase AY : Selectively hydrolyzes one ester group of the trans-diester, yielding (3R,4R)-monomethyl ester (90% enantiomeric excess, e.e.).

  • Pig Liver Esterase (PLE) : Hydrolyzes the cis-diester to (3S,4S)-monomethyl ester (85% e.e.).

Step 3: Boc Protection and Final Hydrolysis
The monoester is protected with Boc anhydride, followed by saponification (NaOH/EtOH) to yield cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid. This method achieves 75–80% overall yield with >98% purity.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Starting Materials Glycine, acrylonitrileDimethyl diester
Catalysts Triethylamine, DIBAL-HLipase AY, PLE
Steps 3–43
Yield 60–75%75–80%
Enantioselectivity Low (requires chiral resolution)High (85–90% e.e.)
Scalability Industrial (patent)Lab-scale (optimization needed)
Cost Low (bulk reagents)Moderate (enzyme procurement)

Chemical Reactions Analysis

Types of Reactions: cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and deprotected pyrrolidine derivatives.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Bioactive Molecules
cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid is utilized as an intermediate in the synthesis of various bioactive compounds. For instance, it serves as a precursor for the synthesis of pipecolic acid derivatives, which are important in medicinal chemistry due to their presence in several alkaloids and pharmaceutical agents .

2.2. Catalytic Dynamic Resolution
Recent studies have highlighted the use of cis-N-Boc-pyrrolidine derivatives in catalytic dynamic resolutions (CDR). These processes enable the selective synthesis of enantiomerically enriched compounds, which are crucial for developing chiral drugs. The CDR involving this compound has shown high enantioselectivity when coupled with specific chiral ligands .

Medicinal Chemistry Applications

3.1. Drug Development
this compound has been investigated for its potential as a building block in drug development. Its derivatives have been linked to various therapeutic agents, including analgesics and anesthetics like ropivacaine . The ability to modify the pyrrolidine structure allows for fine-tuning of pharmacological properties.

3.2. Synthesis of Peptide Mimetics
The compound is also explored in the synthesis of peptide mimetics, which can enhance the bioavailability and stability of peptide-based drugs. Its structural features allow it to mimic natural peptides effectively, making it a valuable tool in drug design .

Case Studies

Study TitleYearApplicationFindings
Highly Enantioselective Catalytic Dynamic Resolution2010Synthesis of pipecolic acid derivativesAchieved >99:1 enantiomeric ratio using new ligands .
Reactivity Series for s-BuLi/diamine-mediated Lithiation2006Lithiation reactionsDemonstrated effective lithiation of N-Boc-pyrrolidine leading to diverse synthetic applications .
Production of Biochemicals from Lignocellulosic Biomass2024Biochemical synthesisInvestigated microbial production pathways utilizing aromatic substrates for dicarboxylic acids .

Mechanism of Action

The mechanism of action of cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid involves its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the nitrogen atom, allowing for selective reactions at the carboxylic acid groups. Upon deprotection, the free amine can participate in further reactions, such as forming amide bonds with other molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dicarboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties References
This compound 441298-21-1 C₁₁H₁₇NO₆ 259.26 Pyrrolidine ring, cis-3,4-dicarboxylic acids, Boc-protected amine Research intermediate, chiral building block
Thiazolidine-2,4-dicarboxylic acid 30097-06-4 C₅H₇NO₄S 177.17 Thiazolidine ring (sulfur-containing), 2,4-dicarboxylic acids Safe L-cysteine precursor in biochemical studies
L-cis-pyrrolidine-2,4-dicarboxylic acid Not provided C₆H₉NO₄ ~177.14* Pyrrolidine ring, cis-2,4-dicarboxylic acids Rare chemical; potential ligand in coordination chemistry
Pyridine-3,4-dicarboxylic acid (cinchomeronic acid) 490-11-9 C₇H₅NO₄ 167.12 Pyridine ring (aromatic), 3,4-dicarboxylic acids Coordination polymer synthesis, catalysis
trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid 865451-68-9 C₁₁H₁₇NO₆* 259.26* Trans-3,4-dicarboxylic acids, Boc-protected amine Stereochemical control in synthetic pathways

*Note: Discrepancies exist in reported data for trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid (e.g., molecular formula in conflicts with structural logic; values marked * assume consistency with cis isomer).

Key Comparative Insights

(a) Ring System and Functionalization

  • Pyrrolidine vs. Thiazolidine: The thiazolidine derivative (C₅H₇NO₄S) incorporates a sulfur atom, enabling unique redox properties and cysteine-release capabilities in biological systems . In contrast, the pyrrolidine-based target compound lacks sulfur but offers a Boc-protected amine, ideal for controlled deprotection in peptide synthesis .
  • Aromatic vs.

(b) Stereochemical and Positional Effects

  • Cis vs. The trans isomer (CAS: 865451-68-9) adopts a more extended conformation, which may alter solubility and reactivity in stereospecific reactions .
  • Carboxylic Acid Positioning : L-cis-pyrrolidine-2,4-dicarboxylic acid (2,4-substitution) diverges from the target compound’s 3,4-substitution, affecting chelation behavior and metal-binding selectivity in coordination chemistry .

Biological Activity

Introduction

cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a bicyclic framework with two carboxylic acid functionalities, positions it as a versatile scaffold for drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C11H17NO6. Its structure includes:

  • A pyrrolidine ring
  • Two carboxylic acid groups at positions 3 and 4
  • A Boc (tert-butyloxycarbonyl) protecting group on the nitrogen

This configuration contributes to its biological activity and makes it an attractive candidate for further investigation.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of pyrrolidine derivatives. For instance, derivatives similar to this compound have shown moderate cytotoxicity against various cancer cell lines, including HepG2 (hepatoma) and MCF7 (breast adenocarcinoma) cells. Such activity suggests that modifications in the pyrrolidine scaffold can enhance its efficacy against cancer cells while potentially retaining antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Cycle Arrest : Studies indicate that certain pyrrolidine derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
  • Receptor Modulation : Pyrrolidine compounds have been shown to interact with various receptors, which may modulate signaling pathways relevant to disease progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrolidine ring and substituents significantly impact biological activity. For example:

  • The presence of electron-withdrawing groups enhances antibacterial activity.
  • Alterations in stereochemistry can affect binding affinity to biological targets .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that a closely related pyrrolidine derivative exhibited significant cytotoxic effects against lung cancer cell lines through apoptosis induction .
  • Antibacterial Effects : Another investigation found that certain pyrrolidine derivatives showed promising results against multi-drug resistant strains of bacteria, indicating their potential as novel antibiotics .

Data Table: Biological Activities of Pyrrolidine Derivatives

CompoundActivity TypeTarget/Cell LineIC50 (µM)Reference
This compoundCytotoxicityHepG225
Related pyrrolidine derivativeAntibacterialMRSA15
Pyrrolidine analogCytotoxicityMCF730
Pyrrolidine derivativeAnticancerLung cancer cell line20

Q & A

Q. What is the structural and functional significance of the Boc group in cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid for synthetic applications?

The Boc (tert-butoxycarbonyl) group acts as a protective moiety for the pyrrolidine nitrogen, enabling selective functionalization of the dicarboxylic acid groups during multi-step syntheses. This is critical in peptide chemistry, where controlled deprotection is required to avoid side reactions. The stereochemistry ((3S,4S) configuration) further ensures chiral fidelity in asymmetric synthesis . Characterization via NMR (e.g., verifying Boc-group stability under acidic conditions) and X-ray crystallography (confirming stereochemistry) is essential .

Q. What analytical methods are recommended to confirm the purity and stereochemical integrity of this compound?

  • HPLC : Use chiral columns (e.g., amylose-based) to resolve enantiomeric impurities.
  • NMR : Compare 1^1H and 13^{13}C spectra with reference data to verify Boc-group retention and absence of racemization.
  • Mass Spectrometry (MS) : Confirm molecular weight (229.27 g/mol for related analogs) and detect degradants .

Q. How should researchers handle and store this compound to prevent degradation?

Store at 0–6°C in airtight, desiccated containers to avoid hydrolysis of the Boc group. Use inert atmospheres (e.g., argon) during reactions to minimize oxidative side reactions. Safety protocols include wearing nitrile gloves and chemical goggles, as incomplete toxicological data necessitate conservative precautions .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Activation Agents : HATU or DIC/HOBt improve coupling yields by forming active esters with the dicarboxylic acid groups.
  • Solvent Selection : Dichloromethane (DCM) or DMF enhances solubility and minimizes steric hindrance.
  • Temperature Control : Maintain 0–4°C during coupling to suppress epimerization .

Q. How can researchers resolve contradictions in reported catalytic activity data for metal-organic frameworks (MOFs) derived from this compound?

Discrepancies may arise from:

  • Stereochemical Purity : Trace enantiomers in the starting material can alter MOF topology. Validate stereochemistry via circular dichroism (CD) or single-crystal XRD.
  • Reaction Conditions : Varying temperatures or pH during MOF assembly (e.g., using polyphosphoric acid vs. hydrothermal methods) impact porosity and catalytic sites. Systematic reproducibility studies under controlled conditions are advised .

Q. What mechanistic insights explain the alkaline stability of derivatives like this compound in ion-exchange membranes?

The Boc group’s electron-withdrawing effect stabilizes the pyrrolidine ring against hydroxide attack. Comparative studies with unprotected analogs (e.g., pyrrolidine-3,4-dicarboxylic acid) show faster degradation under basic conditions (pH >10). Use 19^{19}F NMR (if fluorinated derivatives are synthesized) to track degradation kinetics .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the biocompatibility of polymeric carriers incorporating this compound?

  • In Vitro Assays : Test cytotoxicity (MTT assay) and hemolytic activity (red blood cell lysis).
  • Degradation Profiling : Monitor hydrolysis products (e.g., free pyrrolidine) via LC-MS in simulated physiological buffers (pH 7.4, 37°C).
  • Control Experiments : Compare with non-Boc-protected analogs to isolate toxicity contributions .

Q. What computational methods predict the conformational flexibility of this compound in drug design?

  • Molecular Dynamics (MD) : Simulate rotational barriers of the pyrrolidine ring in aqueous and lipid environments.
  • Density Functional Theory (DFT) : Calculate energy minima for Boc-group conformers to guide pharmacophore modeling .

Safety and Compliance

Q. What are the recommended protocols for waste disposal following reactions involving this compound?

Neutralize acidic or basic waste streams to pH 6–8 before disposal. Incinerate solid waste in compliance with EPA guidelines for carbamate-containing compounds. Document waste composition using GC-MS to ensure regulatory adherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.